3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide
Overview
Description
3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a bromine atom, two methoxy groups, and a benzenesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .
Mode of Action
Sulfonamides, in general, are competitive inhibitors of bacterial dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and compete for the active site, thus inhibiting the enzyme’s function .
Biochemical Pathways
The compound likely affects the folic acid synthesis pathway in bacteria, given that it is a sulfonamide . By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption can lead to a deficiency of folic acid in bacteria, inhibiting their growth and proliferation .
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .
Result of Action
The result of the compound’s action would likely be the inhibition of bacterial growth due to the disruption of folic acid synthesis . This could potentially lead to the death of the bacteria if they are unable to compensate for the loss of this essential nutrient .
Action Environment
The efficacy and stability of 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide, like other drugs, could be influenced by various environmental factors. These could include pH levels, presence of other substances that could interact with the drug, and temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2,4-dimethoxybenzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methoxy groups can be oxidized to form aldehydes or carboxylic acids, while the sulfonamide group can be reduced to form amines.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Coupling reactions: Palladium catalysts and organoboron reagents are commonly used under mild conditions.
Major Products Formed
Nucleophilic substitution: Products like azides or nitriles.
Oxidation: Products like aldehydes or carboxylic acids.
Reduction: Products like primary amines.
Coupling reactions: Products with new carbon-carbon bonds.
Scientific Research Applications
3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(2,4-dimethylbenzyl)benzenesulfonamide
- 3-bromo-N-(2,4-dihydroxybenzyl)benzenesulfonamide
- 3-bromo-N-(2,4-dimethoxyphenyl)benzenesulfonamide
Uniqueness
3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide is unique due to the presence of both methoxy groups and a benzenesulfonamide moiety, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical modifications and potential therapeutic applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-20-13-7-6-11(15(9-13)21-2)10-17-22(18,19)14-5-3-4-12(16)8-14/h3-9,17H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNCHPIVDONINL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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